

S-Phenyl Benzenethiosulfonate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *S-Phenyl benzenethiosulfonate*

Cat. No.: *B116699*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This technical guide provides a comprehensive overview of the safety and handling precautions for **S-Phenyl benzenethiosulfonate** (CAS No. 1212-08-4). The information is intended for professionals in research and drug development who may handle this compound. This document synthesizes available data on its chemical and physical properties, potential hazards, and recommended safety protocols.

Chemical and Physical Properties

S-Phenyl benzenethiosulfonate is a solid organic compound with a molecular formula of $C_{12}H_{10}O_2S_2$.^{[1][2][3]} It is also known by several synonyms, including Benzenethiosulfonic acid S-phenyl ester and Phenyl benzenethiosulfonate.^{[2][4][5]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **S-Phenyl Benzenethiosulfonate**

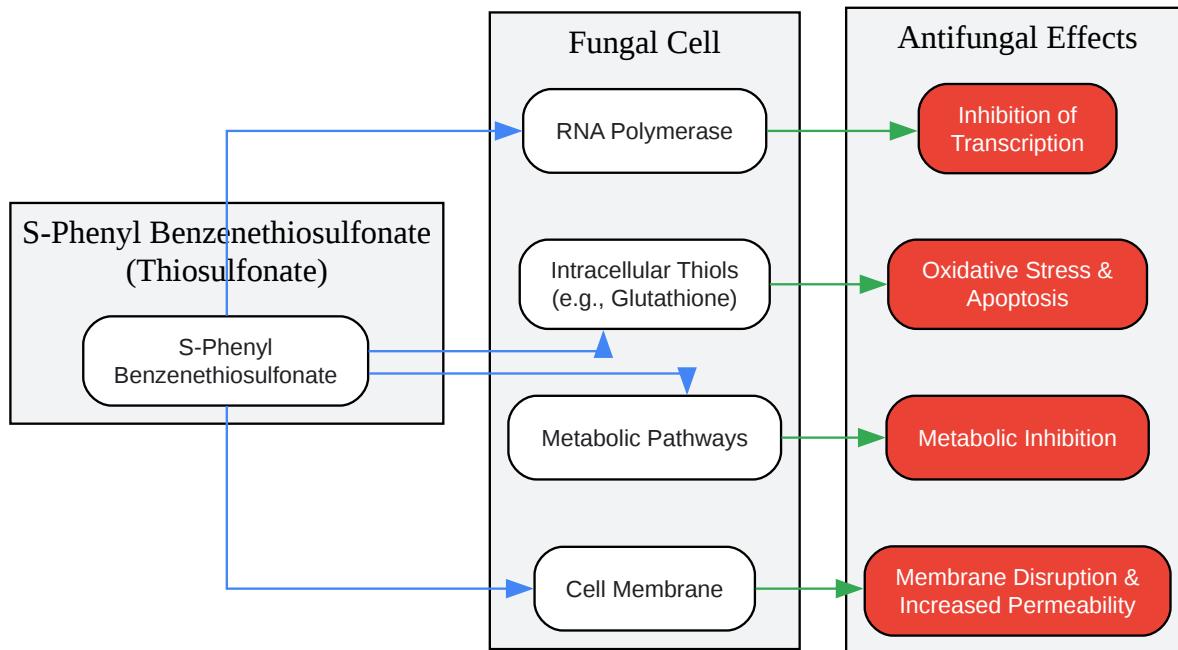
Property	Value	Reference(s)
CAS Number	1212-08-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ O ₂ S ₂	[1] [2] [3]
Molecular Weight	250.34 g/mol	[1] [2]
Appearance	Off-White Solid	[3]
Melting Point	36-53 °C (lit.)	[3]
Purity	Typically ≥98%	[3]
Storage Temperature	-20°C Freezer	[1]

Hazard Identification and Toxicology

While comprehensive toxicological studies on **S-Phenyl benzenethiosulfonate** are not readily available in published literature, the compound is classified with several hazards according to the Globally Harmonized System (GHS).[\[4\]](#) One safety data sheet notes that to the best of their knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[\[6\]](#)

GHS Hazard Classification: Based on available data, **S-Phenyl benzenethiosulfonate** is classified as:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[4\]](#)
- Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[\[4\]](#)
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[\[4\]](#)
- Skin Irritation (Category 2): Causes skin irritation.[\[4\]](#)
- Eye Irritation (Category 2A): Causes serious eye irritation.[\[4\]](#)
- Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[\[4\]](#)


Quantitative Toxicological Data: A thorough search of available literature and safety databases did not yield specific quantitative toxicity data such as LD50 (oral, dermal) or LC50 (inhalation) values for **S-Phenyl benzenethiosulfonate**.^[6] This data gap underscores the importance of handling the compound with a high degree of caution.

Biological Activity and Potential Mechanism of Action

S-Phenyl benzenethiosulfonate is reported to be a high-potency antifungal thiosulfonate, with activity against *Aspergillus niger* and *Aspergillus flavus*.^[1] While the specific molecular mechanism of **S-Phenyl benzenethiosulfonate** has not been detailed, the antifungal action of thiosulfonates, in general, is believed to involve multiple modes of action.

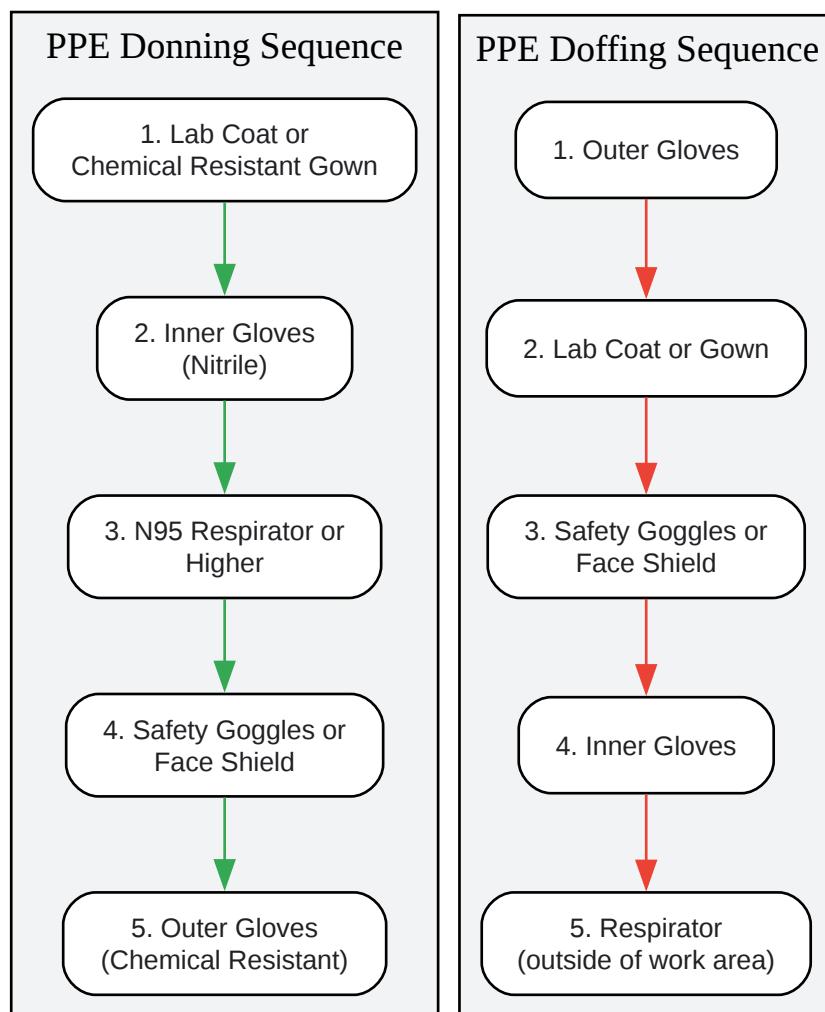
Potential antifungal mechanisms for thiosulfonates may include:

- Disruption of Membrane Integrity: Altering the fungal cell membrane, leading to leakage of cellular contents.
- Inhibition of Metabolic Pathways: Suppressing essential biochemical processes within the fungal cell.
- Reaction with Thiols: Interacting with thiol-containing molecules, such as glutathione, which can lead to oxidative stress and apoptosis.
- Inhibition of RNA Synthesis: Potentially interfering with the transcription process by inhibiting RNA polymerase.

[Click to download full resolution via product page](#)

Caption: Potential antifungal mechanisms of action for thiosulfonates.

Recommended Safety and Handling Precautions


Given the identified hazards and the lack of comprehensive toxicological data, stringent safety measures are imperative when handling **S-Phenyl benzenethiosulfonate**.

Engineering Controls

- Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.^[6]
- Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound. The following diagram outlines the recommended sequence for donning and doffing PPE.

[Click to download full resolution via product page](#)

Caption: Recommended PPE donning and doffing sequence.

- Eye Protection: Chemical safety glasses or goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory.[6]
- Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact.[6]
- Skin and Body Protection: A flame-retardant, antistatic protective clothing or a standard lab coat should be worn.[6]

- Respiratory Protection: If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator is recommended.[6]

Hygiene Measures

- Avoid inhalation of the substance.[6]
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling.[6]
- Change contaminated clothing promptly.

Storage

- Store in a cool, dry, and well-ventilated place.[6]
- Keep the container tightly closed.[6]
- Store away from open flames, hot surfaces, and sources of ignition.[6]

Emergency Procedures

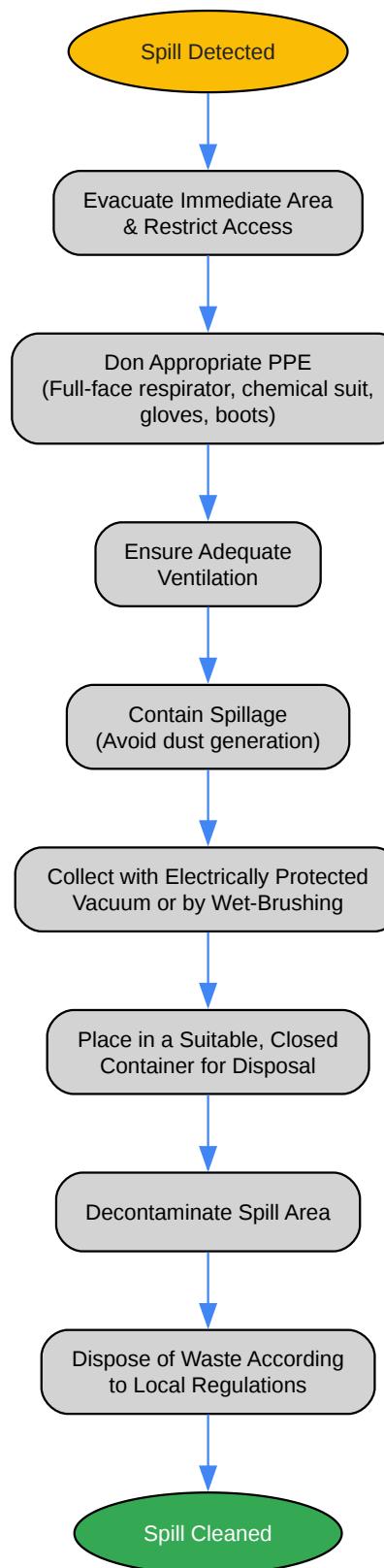

First Aid Measures

Table 2: First Aid Procedures for **S-Phenyl Benzenethiosulfonate** Exposure

Exposure Route	First Aid Procedure	Reference(s)
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.	[6]
Skin Contact	Wash off with soap and plenty of water. Consult a physician.	[6]
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.	[6]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.	[6]

Accidental Release Measures

In the event of a spill, follow the procedure outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for handling an **S-Phenyl benzenethiosulfonate** spill.

- Personal Precautions: Use personal protective equipment as detailed in section 4.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]
- Environmental Precautions: Do not let the product enter drains.[6]
- Methods for Cleaning Up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing. Place the material in a suitable, closed container for disposal according to local regulations.[6]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
- Special Hazards: Combustion may produce carbon oxides and sulfur oxides.[6]
- Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary. [6]

Experimental Protocols

Synthesis of S-Phenyl Benzenethiosulfonate

A representative method for the synthesis of **S-Phenyl benzenethiosulfonate** involves the oxidation of Diphenyl Disulfide with 30% Hydrogen Peroxide.[1]

Illustrative Protocol for Antifungal Susceptibility Testing

While a specific, detailed protocol for testing **S-Phenyl benzenethiosulfonate** against *Aspergillus* species is not available in the cited literature, the following methodology, adapted from studies on other thiosulfonates, serves as a representative example for assessing antifungal activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **S-Phenyl benzenethiosulfonate** against a fungal strain.

Materials:

- **S-Phenyl benzenethiosulfonate**

- Fungal strain (e.g., *Aspergillus niger*)
- RPMI-1640 medium (or other suitable broth)
- 96-well microtiter plates
- Sterile DMSO (for stock solution)
- Spectrophotometer or plate reader

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **S-Phenyl benzenethiosulfonate** in sterile DMSO.
- Fungal Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80) and adjust the concentration to a standard density (e.g., 1×10^5 CFU/mL).
- Serial Dilutions: Perform serial dilutions of the **S-Phenyl benzenethiosulfonate** stock solution in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations.
- Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus in medium without the compound) and a negative control (medium only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at a specific wavelength.

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[\[6\]](#) All disposal practices must be in compliance with all federal, state, and local regulations.[\[6\]](#)

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal risk assessment. Users should consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. S-Phenyl benzenethiosulfonate 99 1212-08-4 [sigmaaldrich.com]
- 4. BENZENETHIOSULFONIC ACID S-PHENYL ESTER | 1212-08-4 [chemicalbook.com]
- 5. [Benzenedithiol esters with antimycotic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- To cite this document: BenchChem. [S-Phenyl Benzenethiosulfonate: A Technical Guide to Safety and Handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116699#s-phenyl-benzenethiosulfonate-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com